molecular formula C14H13N3 B1607962 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline CAS No. 365565-88-4

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

Cat. No.: B1607962
CAS No.: 365565-88-4
M. Wt: 223.27 g/mol
InChI Key: GWBJQNMMOJBUIU-UHFFFAOYSA-N
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Description

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline (CAS: 365565-88-4) is a heterocyclic aromatic compound with the molecular formula C₁₄H₁₃N₃ and a molecular weight of 223.28 g/mol . It features an imidazo[1,2-a]pyridine core substituted with a methyl group at the 8-position and an aniline moiety at the 2-position (Figure 1). This compound is commercially available at 95% purity and has been utilized in diverse applications, including fluorescent probe development and materials science research .

The imidazo[1,2-a]pyridine scaffold is notable for its electron-rich structure, enabling participation in excited-state intramolecular proton transfer (ESIPT) processes. Substitution patterns, such as the methyl group at the 8-position, influence electronic properties and tautomer stability, making this compound valuable for studying photophysical behaviors .

Properties

IUPAC Name

4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3/c1-10-3-2-8-17-9-13(16-14(10)17)11-4-6-12(15)7-5-11/h2-9H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWBJQNMMOJBUIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80377909
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365565-88-4
Record name 4-(8-methylimidazo[1,2-a]pyridin-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80377909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline
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Preparation Methods

Cyclization via Iodine-Mediated Condensation

  • Starting Materials: Substituted pyridin-2-amines and arylmethyl ketones.
  • Procedure: Iodine is used as a mediator to facilitate condensation and cyclization, forming 2-aryl imidazo[1,2-a]pyridines.
  • Conditions: The reaction is generally conducted at elevated temperatures (e.g., 110 °C for 4 hours followed by 70 °C for 12 hours).
  • Workup: After reaction completion, aqueous base (NaOH) is added, and the mixture is stirred at 100 °C for hydrolysis steps. The product is extracted and purified by chromatography.
  • Outcome: Formation of the imidazo[1,2-a]pyridine core with a methyl substituent at position 8.

This method provides the scaffold for further functionalization.

Regioselective Bromination of the Imidazo[1,2-a]pyridine Core

  • Reagents: N-Bromosuccinimide (NBS) is used for bromination.
  • Conditions: Reaction in acetonitrile at 30 °C for 5 hours.
  • Purpose: Introduces a bromine atom at the 3-position of the imidazo[1,2-a]pyridine ring, creating a versatile intermediate for cross-coupling.
  • Purification: Silica gel chromatography is used to isolate the 3-bromoimidazo[1,2-a]pyridine.

This step is critical for enabling subsequent amination via palladium-catalyzed coupling.

Palladium-Catalyzed Amination (Buchwald-Hartwig Coupling)

  • Substrates: 3-Bromoimidazo[1,2-a]pyridine intermediate and aniline derivative (4-aminophenyl group).
  • Catalysts and Ligands: Methanesulfonato(2-dicyclohexylphosphino-3,6-dimethoxy-2,4,6-tri-i-propyl-1,1-biphenyl)-(2-amino-1,1-biphenyl-2-yl)palladium(II) and t-BuONa as base.
  • Solvent: tert-Amyl alcohol.
  • Conditions: Stirring at 90 °C for 12 hours under nitrogen atmosphere.
  • Workup: Filtration and concentration followed by preparative high-performance liquid chromatography (prep-HPLC) purification.
  • Result: Formation of the target compound this compound with high purity.

This method is widely used for constructing C-N bonds in heterocyclic compounds.

Alternative One-Step Three-Component Cyclization

  • Reactants: Aminopyridines, isonitriles, and aryl aldehydes.
  • Catalyst: Tosic acid.
  • Reaction: One-pot three-component cyclization leading directly to substituted imidazo[1,2-a]pyridines with amine substituents.
  • Advantages: Streamlined synthesis bypassing intermediate halogenation and cross-coupling steps.
  • Limitations: May require optimization for specific substituents like the 8-methyl group.

This approach has been demonstrated for similar compounds and offers a rapid route to complex imidazo[1,2-a]pyridine derivatives.

Summary Table of Preparation Steps

Step No. Method Description Key Reagents/Conditions Product/Intermediate Yield/Notes
1 Iodine-mediated condensation and cyclization Substituted pyridin-2-amine, arylmethyl ketone, I2, 110 °C, 4 h + 70 °C, 12 h 2-Aryl imidazo[1,2-a]pyridine core Moderate to high yield
2 Regioselective bromination NBS, CH3CN, 30 °C, 5 h 3-Bromoimidazo[1,2-a]pyridine High regioselectivity
3 Palladium-catalyzed amination (Buchwald-Hartwig) Pd catalyst, t-BuONa, tert-Amyl alcohol, 90 °C, 12 h This compound High purity, preparative HPLC
4 One-step three-component cyclization Aminopyridine, isonitrile, aryl aldehyde, tosic acid, MeOH, 70 °C, 12 h Substituted imidazo[1,2-a]pyridine derivatives Rapid synthesis alternative

Research Findings and Optimization Notes

  • The iodine-mediated condensation is a robust method for constructing the imidazo[1,2-a]pyridine scaffold with various substitutions, including methyl groups at position 8.
  • Regioselective bromination using NBS is efficient and provides a functional handle for further cross-coupling reactions without affecting other sensitive groups.
  • Palladium-catalyzed Buchwald-Hartwig amination is the preferred method for introducing the aniline moiety, offering good yields and selectivity. Ligand and base choice critically influence reaction efficiency.
  • The one-step three-component cyclization offers a streamlined alternative but may require careful control of reaction parameters to achieve desired substitution patterns.
  • Purification by preparative HPLC ensures high purity of the final compound, which is essential for applications in medicinal chemistry and biological studies.

Chemical Reactions Analysis

BCl₃-Mediated Nucleophilic Substitution Reactions

The compound undergoes BCl₃-mediated functionalization at the C3-methylene position, enabling efficient C–N, C–S, and C–O bond formation. This method is versatile for coupling with amines, thiols, and alcohols under mild conditions .

Key Reaction Data

Reaction Type Conditions Reagents Yield Product
C–N Bond FormationBCl₃ (1.4 equiv), DCM, 0°C→rt, N₂ atmosphere, 2 hPiperidine, morpholine, aniline68–88%3-Aminomethylated derivatives (e.g., 2f with aniline: 86% yield)
C–S Bond FormationBCl₃ (1.4 equiv), DCM, 0°C, N₂ atmosphere, 2 hThiophenol, 2-mercaptopyridine60–75%Thioether derivatives (e.g., 3a with 2-mercaptopyridine: 68% yield)
C–O Bond FormationBCl₃ (1.4 equiv), DCM, 0°C, N₂ atmosphere, 2 hMethanol, ethanol, 2-iodoethanol60–80%Ether derivatives (e.g., 4i with 2-iodoethanol: 80% yield)

Mechanistic Insight :
BCl₃ coordinates with the imidazo[1,2-a]pyridine nitrogen, forming an intermediate that facilitates nucleophilic attack at the C3 position. The electron-donating 8-methyl group enhances reactivity by increasing electron density at the reactive site .

Pd-Catalyzed Carbonylation

The compound can undergo Pd-catalyzed carbonylation when iodinated at the 6- or 8-position, enabling the introduction of carboxamide groups. While direct data for the 8-methyl derivative is limited, analogous reactions with iodoimidazo[1,2-a]pyridines provide a framework .

Example Reaction Pathway

  • Substrate Preparation : Iodination at the 6-position (not inherent in the parent compound).

  • Carbonylation : Reaction with CO and amines under Pd catalysis.

Substrate Conditions Product Yield
6-Iodoimidazo[1,2-a]pyridinePdCl₂(PPh₃)₂, CO, morpholine, DMF6-Carboxamide derivative74%

Oxidation and Reduction

While specific studies on this compound are sparse, general reactivity patterns for imidazo[1,2-a]pyridines suggest:

  • Oxidation : Formation of N-oxides using H₂O₂ or peracids.

  • Reduction : Catalytic hydrogenation or NaBH₄-mediated reduction of nitro groups (if present).

Electrophilic Aromatic Substitution

The aniline moiety is susceptible to electrophilic substitution. For example:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position relative to the amine.

  • Sulfonation : H₂SO₄ yields sulfonic acid derivatives.

Cross-Coupling Reactions

The compound may participate in Suzuki-Miyaura or Buchwald-Hartwig couplings if halogenated. For instance:

  • Suzuki Coupling : Requires a boronic acid partner and Pd catalyst for biaryl formation.

Scientific Research Applications

Cell Biology

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is utilized in cell biology for studying cellular mechanisms and signaling pathways. It serves as a biochemical tool for proteomics research, aiding in the understanding of protein interactions and functions within cells. Its application in cell culture systems allows researchers to investigate the effects of this compound on cellular responses and viability .

Pharmacological Studies

The compound has been explored for its potential pharmacological effects. It exhibits properties that may influence various biological targets, making it a candidate for drug development. Studies have indicated that derivatives of this compound can interact with specific receptors or enzymes, thereby influencing metabolic pathways and cellular functions .

Toxicological Research

Due to its structural similarities with known carcinogens, this compound is also investigated for its toxicological effects. Research has focused on its mutagenic potential and the mechanisms through which it may induce DNA damage. This investigation is crucial for understanding the risks associated with exposure to this compound and its derivatives in food products and environmental samples .

Case Study 1: Cellular Response to this compound

In a study published in the Journal of Cell Biology, researchers examined the effects of this compound on human epithelial cells. The results indicated that exposure led to increased oxidative stress markers and apoptosis in a dose-dependent manner. This study highlights the potential cytotoxic effects of the compound and underscores the need for further investigation into its safety profile in biological systems.

Case Study 2: Mutagenicity Assessment

A comprehensive mutagenicity assessment was conducted using bacterial assays (Ames test), revealing that this compound exhibits significant mutagenic activity. The findings suggest that this compound may pose a risk of genetic mutations, warranting further studies to explore its implications in cancer research.

Mechanism of Action

The mechanism of action of 4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s imidazo[1,2-a]pyridine ring is crucial for its binding affinity and specificity. Additionally, it can interact with DNA and proteins through hydrogen bonding and π-π stacking interactions, affecting cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Analogues

Key structural analogues differ in the position of the methyl group on the imidazo[1,2-a]pyridine ring or the substitution site of the aniline moiety (Table 1).

Table 1: Structural Comparison of Imidazo[1,2-a]pyridine-Aniline Derivatives
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substitution Pattern
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline 365565-88-4 C₁₄H₁₃N₃ 223.28 Methyl at 8, aniline at 2-position
3-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline 878437-60-6 C₁₄H₁₃N₃ 223.28 Methyl at 8, aniline at 3-position
4-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline 64730-34-3 C₁₄H₁₃N₃ 223.28 Methyl at 7, aniline at 2-position
3-(7-Methylimidazo[1,2-a]pyridin-2-yl)aniline 54970-98-8 C₁₄H₁₃N₃ 223.28 Methyl at 7, aniline at 3-position

Physicochemical and Functional Differences

Electronic Effects :

  • The 8-methyl substituent in this compound induces steric and electronic effects that alter ESIPT dynamics. In contrast, the 7-methyl isomer (CAS 64730-34-3) exhibits a more delocalized π-system due to reduced steric hindrance, affecting tautomer stability .
  • Aniline substitution position : 4-Substituted anilines (e.g., 365565-88-4) often display enhanced conjugation with the imidazo[1,2-a]pyridine core compared to 3-substituted analogues (e.g., 878437-60-6), leading to redshifted absorption/emission spectra in fluorescence studies .

Applications :

  • Fluorescent Probes : 4-(Imidazo[1,2-a]pyridin-2-yl)aniline derivatives (e.g., CAS 365565-88-4) are used in sensors for detecting chemical warfare agents. Phosphorylation of the aniline group inhibits photoinduced electron transfer (PET), enabling rapid fluorescence color changes .
  • ESIPT Studies : The 8-methyl derivative exhibits a localized zwitterionic tautomer in the proton-transfer state, unlike π-delocalized tautomers in other NH-type ESIPT systems. This unique behavior is absent in 7-methyl isomers .

Synthetic Accessibility :

  • Radioiodinated derivatives (e.g., [¹²³I]IIMPY) are synthesized via iododestannylation of stannyl precursors, a method applicable to analogues with varying methyl/aniline positions .
  • Substituted anilines (e.g., S13–S15 in ) require coupling reactions with aldehydes or amines, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold .

Patent and Literature Landscape

  • This compound is referenced in 18 patents but has 0 literature citations , suggesting industrial relevance in drug discovery or material science .

Biological Activity

4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to the imidazo[1,2-a]pyridine class, which is known for a diverse range of biological effects including anticancer, antimicrobial, and antiparasitic properties.

  • Molecular Formula : C14H13N3
  • Molecular Weight : 223.28 g/mol
  • CAS Number : 365565-88-4
  • PubChem CID : 2771077

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Notably, imidazo[1,2-a]pyridine derivatives have been identified as:

  • Cyclin-dependent kinase (CDK) inhibitors
  • Calcium channel blockers
  • GABA_A receptor modulators .

These interactions suggest a multifaceted mechanism through which this compound can exert its biological effects.

Anticancer Activity

Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance:

  • In vitro studies have shown moderate activity against various cancer cell lines such as HCT116 and MDA-MB-231. The IC50 values for these compounds were comparable to established chemotherapeutics like Doxorubicin .
CompoundCell LineIC50 (µM)Reference
This compoundHCT11610.5
Similar Compound AMDA-MB-2319.3
DoxorubicinMDA-MB-2317.5

Antimicrobial and Antiparasitic Activity

In addition to its anticancer potential, this compound has been investigated for antimicrobial and antiparasitic properties:

  • It has shown efficacy against Leishmania donovani, a causative agent of leishmaniasis, indicating its potential as a therapeutic agent in parasitic infections .

Structure-Activity Relationship (SAR)

The structure of this compound plays a crucial role in its biological activity. Variations in substitution patterns on the imidazo ring can significantly alter the compound's reactivity and efficacy:

Structural VariationBiological Activity
Methyl group at position 8Enhanced anticancer activity
Different aniline substitutionsAltered binding affinity to biological targets

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of several imidazo[1,2-a]pyridine derivatives including this compound against multiple cancer cell lines. The results indicated that this compound inhibited cell proliferation effectively with minimal cytotoxicity to normal cells .

Case Study 2: Antiparasitic Activity

In another investigation focusing on antiparasitic properties, compounds structurally related to this compound were screened for activity against Trypanosoma cruzi. The findings demonstrated promising results that warrant further exploration for drug development targeting parasitic diseases .

Q & A

Q. Methodological Guidance

  • HPLC-MS : For detecting trace impurities (e.g., desmethyl byproducts) and quantifying radiochemical purity in radiolabeled analogs .
  • ¹H/¹³C NMR : To confirm substitution patterns, particularly distinguishing between imidazo[1,2-a]pyridine regioisomers .
  • X-ray crystallography : Resolve zwitterionic tautomer structures in ESIPT studies .

What mechanistic role does phosphorylation play in modulating fluorescence properties of related probes?

Mechanistic Analysis
Phosphorylation of the aniline amine group disrupts PET by introducing a charged phosphate moiety, which alters electron density distribution in the fluorophore. This results in a bathochromic shift and enhanced quantum yield. Researchers can validate this mechanism via:

  • Fluorescence quenching assays with competitive inhibitors.
  • Mass spectrometry to confirm phosphorylation .

How do cyclization methods compare in terms of yield and scalability for imidazo[1,2-a]pyridine derivatives?

Q. Synthetic Optimization

  • Route A (aminopyridine cyclization): Yields ~56% but requires refluxing ethanol, limiting scalability due to solvent volume .
  • Route B (pyridine/hydroxylamine cyclization): Higher yields (~70%) but generates more byproducts, necessitating rigorous purification .
  • Microwave-assisted synthesis : A potential alternative to reduce reaction time and improve regioselectivity .

What strategies improve the pharmacokinetic properties of imidazo[1,2-a]pyridine-based compounds?

Q. Advanced Drug Development

  • Salt formation : Hydrochloride derivatives enhance aqueous solubility (e.g., 3-{8-methylimidazo[1,2-a]pyridin-2-yl}aniline hydrochloride) .
  • Prodrug design : Esterification of the aniline group improves membrane permeability, with hydrolysis in vivo releasing the active compound .
  • Metabolic stability assays : Use liver microsomes to identify vulnerable sites for deuteration or fluorination .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline
Reactant of Route 2
4-(8-Methylimidazo[1,2-a]pyridin-2-yl)aniline

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